4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid
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Overview
Description
4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid is a compound with the following chemical structure:
OC(CCOCCOCCOCCOCCNC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=O
It belongs to the class of fluorene derivatives and contains both a carboxylic acid group and an amino group. The compound’s systematic name reflects its molecular composition and arrangement.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid. Here are some common methods:
Amide Coupling Reaction:
Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.
Chemical Reactions Analysis
4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Fmoc-Ala-OH, L-Alaninamide hydrochloride, [1-(aminomethyl)cyclopropyl]methanol, and 2-Aminonaphthalene-d7.
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
The compound finds applications in:
Chemistry: As a building block for peptide synthesis.
Biology: In studies related to amino acids and their derivatives.
Medicine: Investigating potential therapeutic effects.
Industry: For the development of novel materials.
Mechanism of Action
The exact mechanism by which 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid is unique due to its fluorene core and specific functional groups, similar compounds include:
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid .
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid .
- 4-[(7-{[(3-carboxypropyl)(methyl)amino]sulfonyl}-9-oxo-9H-fluoren-2-yl)sulfonylamino]butanoic acid .
- METHYL 4-{[(9-(hydroxyimino)-7-{[4-(methoxycarbonyl)anilino]sulfonyl}-9H-fluoren-2-yl)sulfonyl]amino}benzoate .
These compounds share structural features but differ in substituents and applications.
Properties
CAS No. |
5416-86-4 |
---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-oxo-4-[(9-oxofluoren-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C17H13NO4/c19-15(7-8-16(20)21)18-10-5-6-12-11-3-1-2-4-13(11)17(22)14(12)9-10/h1-6,9H,7-8H2,(H,18,19)(H,20,21) |
InChI Key |
SGWQINAKRAAGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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